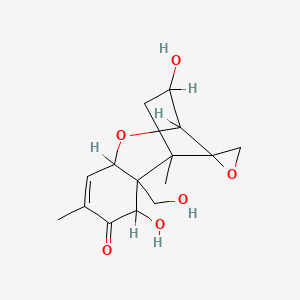
Vomitoxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-脱氧赤霉烯酮-13C15 是一种用碳-13 同位素标记的单端孢霉烯类真菌毒素。 它主要用作内标,用于定量各种分析应用(如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS))中的 4-脱氧赤霉烯酮 。 该化合物以其与真核生物核糖体结合并抑制蛋白质合成的能力而闻名 .
作用机制
4-脱氧赤霉烯酮-13C15 通过与真核生物核糖体结合并抑制蛋白质合成来发挥其作用。 这种抑制是通过破坏核糖体的肽酰转移酶活性发生的,导致蛋白质延伸停止,最终导致细胞毒性 。 该机制中涉及的分子靶标包括核糖体 RNA 和各种核糖体蛋白 .
生化分析
Biochemical Properties
Vomitoxin belongs to a class of mycotoxins (trichothecenes) which are strong inhibitors of protein synthesis . Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan and, in turn, its synthesis of serotonin .
Cellular Effects
This compound has been associated with human gastroenteritis . In experimental animal models, acute this compound poisoning causes emesis, whereas chronic low-dose exposure elicits anorexia, growth retardation, immunotoxicity as well as impaired reproduction and development resulting from maternal toxicity . Pathophysiologic effects associated with this compound include altered neuroendocrine signaling, proinflammatory gene induction, disruption of the growth hormone axis, and altered gut integrity .
Molecular Mechanism
At the molecular level, this compound induces ribotoxic stress thereby disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death . This compound belongs to a class of mycotoxins (trichothecenes) which are strong inhibitors of protein synthesis . Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan and, in turn, its synthesis of serotonin .
Temporal Effects in Laboratory Settings
It is known that this compound can cause a range of effects over time, from acute symptoms such as vomiting to chronic effects such as growth retardation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Acute this compound poisoning causes emesis, whereas chronic low-dose exposure elicits anorexia, growth retardation, immunotoxicity as well as impaired reproduction and development resulting from maternal toxicity .
Metabolic Pathways
The main metabolic pathways of this compound in animals are Phase II metabolism and intestinal microbial transformation. Phase II metabolites include glucoside, glucuronide and sulfate conjugates .
Transport and Distribution
It is known that this compound is fast-absorbed and widely distributed in multiple organs . This compound is first enriched in the plasma, liver and kidney and subsequently accumulates in the intestine .
Subcellular Localization
Given its role as a mycotoxin and its effects on protein synthesis, it is likely that this compound interacts with ribosomes and other components of the protein synthesis machinery within the cell .
准备方法
合成路线和反应条件
4-脱氧赤霉烯酮-13C15 的合成涉及将碳-13 同位素掺入 4-脱氧赤霉烯酮的分子结构中。 此过程通常需要先进的有机合成技术和专门设备来确保同位素的精确掺入 .
工业生产方法
4-脱氧赤霉烯酮-13C15 的工业生产是在专门的设施中进行的,这些设施配备了处理同位素标记化合物的设备。生产过程涉及多个步骤,包括碳-13 标记前体的合成及其随后转化为 4-脱氧赤霉烯酮-13C15。 最终产品然后进行纯化,以达到高纯度水平,通常 ≥ 98% .
化学反应分析
反应类型
4-脱氧赤霉烯酮-13C15 会发生各种化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢气,导致形成氧化产物。
还原: 此反应涉及添加氢气或去除氧气,导致形成还原产物。
常用试剂和条件
在 4-脱氧赤霉烯酮-13C15 反应中常用的试剂包括氧化剂(例如,过氧化氢),还原剂(例如,硼氢化钠)和各种催化剂(例如,碳载钯)。 反应条件根据所需的转化而有所不同,但通常涉及控制的温度和压力 .
主要形成的产物
从 4-脱氧赤霉烯酮-13C15 的反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化反应可能会产生羟基化或环氧化产物,而还原反应可能会产生脱氧化合物 .
科学研究应用
4-脱氧赤霉烯酮-13C15 在科学研究中具有广泛的应用,包括:
相似化合物的比较
类似化合物
脱氧雪腐镰刀菌烯醇 (DON): 另一种单端孢霉烯类真菌毒素,对蛋白质合成具有类似的抑制作用
赤霉烯酮 (NIV): 一种相关的真菌毒素,也抑制蛋白质合成,但具有不同的结构特征和毒性特征
T-2 毒素: 一种单端孢霉烯类真菌毒素,具有强烈的细胞毒性作用,与 4-脱氧赤霉烯酮-13C15 相比,其作用机制不同
独特性
4-脱氧赤霉烯酮-13C15 的独特性在于它用碳-13 同位素标记,这使其在分析应用中特别有用,可以用作内标。 这种标记允许在复杂的混合物中进行精确定量和区分其他类似化合物 .
属性
CAS 编号 |
911392-36-4 |
|---|---|
分子式 |
C15H20O6 |
分子量 |
311.21 g/mol |
IUPAC 名称 |
(1'R,2S,2'R,3'S,7'R,9'R,10'R)-3',10'-dihydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-one |
InChI |
InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9-,11-,12-,13-,14-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI 键 |
LINOMUASTDIRTM-YGEUXOLBSA-N |
SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |
手性 SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13CH2][13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)[13CH3])[13CH2]O |
规范 SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |
熔点 |
151 - 153 °C |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene](/img/structure/B6596415.png)

![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)





![Ruthenium, bis(acetato-|EO,|EO')[[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)phosphine-|EP]]-, (OC-6-22)](/img/structure/B6596460.png)
